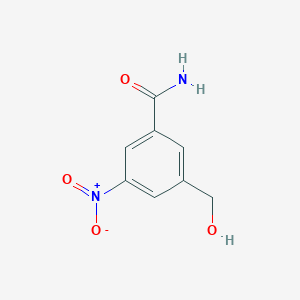

3-(Hydroxymethyl)-5-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3-(hydroxymethyl)-5-nitrobenzamide |

InChI |

InChI=1S/C8H8N2O4/c9-8(12)6-1-5(4-11)2-7(3-6)10(13)14/h1-3,11H,4H2,(H2,9,12) |

InChI Key |

KLYVKCAVCJRGCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxymethyl 5 Nitrobenzamide

Direct Synthesis Approaches

Direct synthesis strategies offer the potential for efficient and atom-economical routes to 3-(hydroxymethyl)-5-nitrobenzamide (B6240141). These methods typically involve the key steps of introducing the hydroxymethyl group, the nitro group, and forming the benzamide (B126) functionality on a benzene (B151609) ring.

Synthesis from Nitrobenzoic Acid Derivatives

A logical starting point for the synthesis of this compound is from a correspondingly substituted nitrobenzoic acid. This approach leverages the presence of the nitro group and the carboxylic acid moiety, requiring the introduction of the hydroxymethyl group. One conceptual pathway begins with 3-formyl-5-nitrobenzoic acid. This precursor can undergo a selective reduction of the aldehyde to a hydroxymethyl group, followed by the conversion of the carboxylic acid to a primary amide. The transformation of the carboxylic acid to the amide can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia (B1221849), or by using a suitable coupling agent.

Hydroxymethylation Reactions in Benzamide Systems

An alternative direct approach involves the introduction of a hydroxymethyl group onto a pre-existing benzamide scaffold. While direct hydroxymethylation of an aromatic ring can be challenging, specific methods have been developed. For instance, N-(hydroxymethyl)benzamide can be prepared from benzamide and formaldehyde (B43269). orgsyn.org This type of reaction, however, installs the hydroxymethyl group on the nitrogen of the amide. For C-hydroxymethylation, electrochemical methods have been explored for the hydroxymethylation of azaarenes using methanol (B129727) as the C1 source, which can be oxidized to formaldehyde in situ. nih.govchemscene.comsigmaaldrich.com The application of such a method to 3-nitrobenzamide (B147352) would be a novel direct route to the target compound. achemblock.comgoogle.comguidechem.com

Nitration Strategies for Benzamide Precursors

The nitration of a benzamide precursor that already contains the hydroxymethyl group is another viable direct synthetic route. The synthesis of 3-(hydroxymethyl)benzamide (B159686) itself can be accomplished by methods such as the reduction of 3-formylbenzamide (B138454) or the amidation of 3-hydroxymethylbenzoic acid. nih.gov The subsequent step would be the selective nitration of 3-(hydroxymethyl)benzamide. nih.govresearchgate.net The directing effects of the amide and hydroxymethyl groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern. The amide group is a meta-director, while the hydroxymethyl group is an ortho, para-director. This presents a challenge in achieving regioselectivity, and a mixture of isomers might be expected, necessitating purification.

Indirect Synthesis Pathways via Precursors

Indirect synthetic routes to this compound rely on the conversion of a precursor that already contains the core hydroxymethyl and nitro-substituted benzene ring. These methods focus on the final functional group interconversion to form the benzamide.

Conversion from Methyl 3-(Hydroxymethyl)-5-nitrobenzoate

A common and effective indirect pathway is the amidation of methyl 3-(hydroxymethyl)-5-nitrobenzoate. nih.govkeyorganics.net This precursor contains all the necessary carbon and nitrogen functionalities in the correct positions. The conversion of the methyl ester to the primary amide is a standard and generally high-yielding transformation. This can be achieved by reacting the ester with ammonia or a source of ammonia. For example, a related transformation, the amidation of methyl 3-bromo-5-nitrobenzoate with a solution of methylamine (B109427) in methanol, proceeds efficiently at room temperature. chemicalbook.com A similar protocol using ammonia would be expected to yield this compound.

Table 1: Synthesis of a Related Benzamide via Amidation of a Methyl Benzoate Derivative

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| Methyl 3-bromo-5-nitrobenzoate | Methylamine in Methanol | Tetrahydrofuran | N-methyl-3-bromo-5-nitrobenzamide | 94.6% | chemicalbook.com |

Derivatization from 3-(Hydroxymethyl)-5-nitrobenzoic Acid

Another logical indirect route starts from 3-hydroxy-5-nitrobenzoic acid, which would first need to be converted to 3-(hydroxymethyl)-5-nitrobenzoic acid. nih.gov A more direct precursor is 3-(hydroxymethyl)-5-nitrobenzoic acid itself. The conversion of this carboxylic acid to the corresponding primary amide, this compound, is a standard organic transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form the desired amide. Alternatively, direct amidation of the carboxylic acid can be carried out using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an ammonia source.

Preparation from Related Aromatic Nitro Compounds

The synthesis of this compound can be strategically achieved by modifying closely related aromatic nitro compounds. A primary and logical precursor for this transformation is 3-(Hydroxymethyl)-5-nitrobenzoic acid . The conversion of the carboxylic acid functionality to a primary amide is a direct and well-established synthetic route.

A plausible and effective method for this conversion is the activation of the carboxylic acid followed by amidation. This can be accomplished by first converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 3-(hydroxymethyl)-5-nitrobenzoyl chloride is then reacted with ammonia to yield the desired this compound. This two-step, one-pot approach is a common strategy in organic synthesis for the preparation of benzamides from their corresponding benzoic acids.

Alternatively, various modern coupling agents can be employed to facilitate the direct amidation of the carboxylic acid without the need for isolating the acyl chloride intermediate. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are known to be effective for amide bond formation under mild conditions. In a typical procedure, the carboxylic acid is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), along with the coupling agent and an amine source. This method often provides high yields and is tolerant of various functional groups.

| Precursor Compound | Reagents/Conditions | Product |

| 3-(Hydroxymethyl)-5-nitrobenzoic acid | 1. SOCl₂, reflux2. NH₃ | This compound |

| 3-(Hydroxymethyl)-5-nitrobenzoic acid | HATU, NH₃, DMF | This compound |

| 3-Aminobenzyl alcohol | 1. Nitrating agent (e.g., HNO₃/H₂SO₄)2. Protection, Oxidation, Amidation | This compound |

Advanced Synthetic Techniques

The synthesis of this compound can also be approached using advanced techniques that offer advantages in terms of efficiency, safety, and environmental impact.

Mechanochemical Synthesis Considerations

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional solution-phase chemistry. For the preparation of this compound, a mechanochemical approach could be considered for the amidation of 3-(Hydroxymethyl)-5-nitrobenzoic acid or its ester derivatives.

In a potential mechanochemical process, the solid reactants, 3-(Hydroxymethyl)-5-nitrobenzoic acid and a solid source of ammonia (e.g., ammonium (B1175870) chloride or urea), could be milled together in a ball mill. The mechanical forces generated during milling can facilitate the reaction in the solid state, often with reduced reaction times and improved yields compared to conventional methods. The use of a liquid-assisted grinding (LAG) additive, a small amount of a liquid that is not a solvent for the reactants, can sometimes enhance the reaction rate and efficiency.

Catalytic Methods in Synthesis

Catalytic methods offer a more atom-economical and efficient route to this compound. The direct catalytic amidation of 3-(Hydroxymethyl)-5-nitrobenzoic acid is a particularly attractive approach. Various catalysts, including those based on boric acid, titanium, and zirconium, have been developed for the direct formation of amides from carboxylic acids and amines, proceeding via the dehydration of an ammonium carboxylate salt intermediate.

For instance, a catalytic amount of a Lewis acid catalyst could be used to promote the condensation of 3-(Hydroxymethyl)-5-nitrobenzoic acid with an ammonia source under dehydrating conditions. This avoids the use of stoichiometric activating agents and reduces the generation of waste.

| Catalytic System | Reactants | Advantage |

| Boric acid derivatives | 3-(Hydroxymethyl)-5-nitrobenzoic acid, Ammonia | Mild conditions, reduced waste |

| Titanium(IV) compounds | 3-(Hydroxymethyl)-5-nitrobenzoic acid, Ammonia | High efficiency, broad applicability |

| Zirconium(IV) compounds | 3-(Hydroxymethyl)-5-nitrobenzoic acid, Ammonia | Water tolerant, reusable catalysts |

Sustainable Approaches in Compound Preparation

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental footprint. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of preparing the precursor, 3-(Hydroxymethyl)-5-nitrobenzoic acid, sustainable nitration methods can be employed. Traditional nitration using a mixture of nitric and sulfuric acids generates significant acidic waste. Greener alternatives include the use of solid acid catalysts or milder nitrating agents that can be recycled and reused.

For the amidation step, enzymatic catalysis offers a highly selective and environmentally benign option. Lipases or other amidases could potentially catalyze the formation of the amide bond from 3-(Hydroxymethyl)-5-nitrobenzoic acid or its ester under mild aqueous conditions. Furthermore, the use of biocatalysis aligns with the growing demand for sustainable and biodegradable manufacturing processes in the chemical industry.

Reaction Chemistry and Mechanistic Investigations of 3 Hydroxymethyl 5 Nitrobenzamide

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing moiety that profoundly influences the chemical reactivity of the entire molecule. Its properties dictate the molecule's behavior in reduction reactions, its effect on the aromatic system, and its role in broader redox schemes.

Reduction Reactions to Amine Derivatives

The conversion of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. For 3-(Hydroxymethyl)-5-nitrobenzamide (B6240141), this reduction yields 3-Amino-5-(hydroxymethyl)benzamide. This reaction can be achieved through various methods, most notably catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for this transformation. commonorganicchemistry.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can also effectively reduce the nitro group. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) offers a milder option for reducing nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Description |

|---|---|

| H₂/Pd/C or H₂/Raney Nickel | Catalytic hydrogenation is a widely used and effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com |

| Fe, Sn, or Zn with Acid (e.g., HCl) | Easily oxidized metals in acidic conditions are a classic and robust method for nitro group reduction. masterorganicchemistry.com The process involves a two-step approach: reduction using the metal and acid, followed by neutralization with a base. youtube.com |

| Tin(II) Chloride (SnCl₂) | Provides a milder alternative for the chemoselective reduction of nitro groups, preserving other sensitive functionalities. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Useful when acidic conditions or hydrogenation are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Influence of Nitro Group on Aromatic Ring Reactivity

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring. quora.comnih.gov This deactivation makes electrophilic attack on the ring much slower compared to benzene itself.

Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com The presence of one or more strongly electron-withdrawing groups like -NO₂ is typically a prerequisite for SNAr reactions to occur, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chegg.com

Role in Redox Processes within Chemical Transformations

The nitro group is a key participant in redox (reduction-oxidation) reactions, primarily acting as an oxidizing agent. The transformation of a nitro compound involves a six-electron reduction to reach the corresponding amine. nih.gov This process does not occur in a single step but proceeds through several reactive intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov

General Reduction Pathway: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

These intermediates are themselves redox-active and can participate in further chemical transformations. nih.gov The reduction of the nitro group can be part of a larger redox cycle, especially in biological systems where enzymes can facilitate the electron transfer. nih.govsvedbergopen.com In certain non-biological chemical transformations, such as reactions in strongly acidic media like trifluoromethanesulfonic acid, nitroaromatic compounds can act as hydride acceptors in complex oxidation-reduction sequences. rsc.orgrsc.org The inherent ability of the nitro group to be reduced makes it a crucial functional group in designing molecules for specific chemical and biological applications where controlled redox processes are required. svedbergopen.com

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional class, primarily involving oxidation and nucleophilic substitution reactions.

Oxidation Reactions to Carboxyl or Carbonyl Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde (a carbonyl derivative) or a carboxylic acid (a carboxyl derivative), depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Using milder oxidizing agents, the oxidation can be stopped at the aldehyde stage, yielding 3-Formyl-5-nitrobenzamide.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 3-Carboxy-5-nitrobenzamide.

The specific outcome depends on the chosen reagent.

Table 2: Oxidation of the Hydroxymethyl Group

| Product | Reagent Examples | Description |

|---|---|---|

| Aldehyde (Carbonyl Derivative) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | These reagents are known for the controlled oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. |

| Carboxylic Acid (Carboxyl Derivative) | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃), Jones reagent (CrO₃ in H₂SO₄/acetone) | These are strong oxidizing agents that will convert a primary alcohol to a carboxylic acid. |

Nucleophilic Substitution Reactions

The hydroxyl (-OH) group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution reactions. Therefore, direct displacement by a nucleophile is generally not feasible. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. nih.gov

This activation can be achieved through several methods:

Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, which can then be displaced by a nucleophile.

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups for SN2 reactions.

Conversion to an Alkyl Halide: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the primary alcohol into the corresponding alkyl chloride or alkyl bromide, which are then susceptible to nucleophilic attack.

Once activated, the -CH₂-LG (where LG is the leaving group) moiety can be attacked by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, I⁻) to yield a variety of substituted products. Recent developments also include mechanochemical methods using activators like TFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) to facilitate the substitution. nih.gov

Participation in Condensation and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxymethyl group and an amide moiety on a deactivated aromatic ring, allows it to participate in various condensation and cyclization reactions. The hydroxymethyl group can act as a nucleophile or be oxidized to an aldehyde, which is a key intermediate for condensation reactions.

One common transformation is the condensation with active methylene (B1212753) compounds following the oxidation of the hydroxymethyl group to an aldehyde. For instance, a structurally similar compound, 2-hydroxy-3,5-dinitrobenzaldehyde, undergoes condensation with 2-cyanoacetohydrazide. oatext.com In this reaction, the aldehyde group reacts with the hydrazide to form a hydrazone, a classic example of condensation. oatext.com This suggests that this compound, upon oxidation to the corresponding aldehyde, could readily participate in similar Knoevenagel-type condensations.

Furthermore, the presence of the nitro group and the amide functionality can facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of heterocyclic systems. For example, the synthesis of 5-nitro benzimidazole (B57391) derivatives has been achieved by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. While not a direct reaction of this compound, this illustrates a relevant cyclization pathway for nitro-aromatic compounds leading to heterocycles.

Reactivity of the Amide Moiety

The benzamide (B126) portion of the molecule is a focal point for a range of chemical transformations, including hydrolysis, N-alkylation, and N-acylation, with its reactivity significantly influenced by hydrogen bonding interactions.

Hydrolysis Pathways

The hydrolysis of the amide bond in this compound can proceed via acid- or base-catalyzed pathways. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the rate of these reactions. Studies on related N-(hydroxymethyl)benzamide derivatives have shown that their breakdown can be subject to specific acid and specific base catalysis, with a first-order dependence on hydronium and hydroxide (B78521) ion concentrations. acs.org For N-nitrobenzamides, the hydrolysis mechanism can vary from an A1-type reaction in strong acid to a neutral water-catalyzed process in moderate acid and even hydroxide catalysis in dilute acid. nih.gov It is plausible that this compound would exhibit similar complex hydrolytic behavior depending on the pH of the medium.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation. N-alkylation of primary amides is often achieved using alcohols in the presence of a catalyst, following a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net This process typically involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amide to form an N-acyl imine intermediate, followed by hydrogenation of the imine to the N-alkylated amide. nih.govresearchgate.net Various catalytic systems, including those based on cobalt, manganese, and palladium, have been developed for this transformation. acs.orgnih.govresearchgate.net

N-acylation can be achieved by reacting the amide with an acylating agent such as an acid chloride or anhydride (B1165640). For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was accomplished by treating the corresponding benzoyl chloride with various amines, demonstrating the formation of an amide bond in a similar system. nih.gov

The following table summarizes representative N-alkylation methods applicable to benzamides:

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

| Cobalt nanoparticles on carbon | Alcohols | KOH | Toluene | 115-130 | nih.gov |

| Mn(I) PNP pincer complex | Alcohols | K2CO3 | Xylenes | 150 | acs.org |

| Pd(II) pincer complexes | Alcohols | Cs2CO3 | Toluene | 110 | researchgate.net |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in the solid-state structure and solution-phase behavior of this compound. The molecule contains multiple hydrogen bond donors (the amide N-H and the hydroxymethyl O-H) and acceptors (the amide carbonyl oxygen, the nitro group oxygens, and the hydroxymethyl oxygen).

Crystal structure analysis of a related compound, N-(2-nitrophenyl)benzamide, reveals the presence of an intramolecular N-H···O hydrogen bond involving one of the oxygen atoms of the nitro group, which results in the formation of a stable six-membered ring motif (S(6)). nih.gov In the crystal lattice, intermolecular C-H···O and π-π stacking interactions contribute to the formation of a three-dimensional network. nih.gov Similarly, studies on 2-hydroxy-5-nitrobenzaldehyde (B32719) show intermolecular hydrogen bonding. researchgate.net

It is highly probable that this compound engages in extensive intra- and intermolecular hydrogen bonding. These interactions can influence its physical properties, such as melting point and solubility, and can also affect its chemical reactivity by altering the electron density and accessibility of the reactive sites. For example, hydrogen bonding to the amide carbonyl oxygen could increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack during hydrolysis.

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic substitution is governed by the electronic effects of its three substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the ring of this compound is significantly retarded due to the presence of two strong electron-withdrawing groups: the nitro group (-NO2) and the amide group (-CONH2). Both of these are powerful deactivating groups and are meta-directors. The hydroxymethyl group (-CH2OH) is a weakly deactivating group and an ortho, para-director.

The directing effects of the substituents are as follows:

-NO2 (at C5): meta-directing to C1 and C3 (already substituted).

-CONH2 (at C1): meta-directing to C3 and C5 (already substituted).

-CH2OH (at C3): ortho, para-directing to C2, C4, and C6.

Considering the combined influence of these groups, the aromatic ring is strongly deactivated towards electrophilic attack. Any substitution reaction would require harsh conditions. The most likely positions for substitution would be C2, C4, and C6, as directed by the ortho, para-directing hydroxymethyl group. However, the powerful deactivating effect of the nitro and amide groups would significantly disfavor these reactions. For instance, the nitration of nitrobenzene (B124822) to produce 1,3-dinitrobenzene (B52904) requires more forcing conditions than the nitration of benzene itself, and the existing nitro group directs the incoming electrophile to the meta position. libretexts.orgquora.com

A practical example can be seen in the nitration of salicylaldehyde, which yields 2-hydroxy-3,5-dinitrobenzaldehyde, demonstrating that further substitution on a nitrated aromatic ring is possible, albeit on a ring activated by a hydroxyl group. oatext.com

Nucleophilic Aromatic Substitution (influenced by nitro group)

The presence of a nitro group on an aromatic ring is a critical feature that profoundly influences its reactivity towards nucleophiles. Aromatic rings, typically rich in electrons, are generally unreactive to nucleophilic attack. However, the strong electron-withdrawing nature of the nitro group deactivates the ring for electrophilic substitution while simultaneously activating it for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org This activation is a cornerstone of nitroaromatic chemistry.

The SNAr mechanism is favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to a suitable leaving group (like a halide). wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org In the case of this compound, the nitro group is meta to the hydroxymethyl and benzamide groups. While this meta-positioning does not directly stabilize a leaving group at the C1 or C3 positions in the same way an ortho or para substituent would, it significantly increases the electrophilicity of the aromatic ring as a whole. libretexts.org

The primary influence of the nitro group in this compound is the activation of the hydrogen atoms on the aromatic ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H). Nucleophiles can add to the positions ortho and para to the nitro group (C2, C4, and C6). acs.org The addition of a nucleophile at these positions creates a σH adduct, which is a transient, negatively charged intermediate. acs.org For a successful substitution reaction to occur, this intermediate must be oxidized to rearomatize the ring and expel a hydride ion, which requires an oxidizing agent. acs.org Quantum chemical calculations have shown that in nitroarenes, the addition of a nucleophile can be faster at positions occupied by hydrogen than at those occupied by halogens. acs.org

Research on related 3,5-disubstituted nitroaromatics, such as 3,5-dinitrobenzonitrile, demonstrates the potent activating effect of two electron-withdrawing groups. These compounds readily react with nucleophiles like alkoxide ions to form stable Meisenheimer complexes. acs.org Although this compound has only one nitro group, the combined electron-withdrawing effects of the nitro and benzamide groups enhance the ring's susceptibility to nucleophilic attack compared to benzene alone.

| Reactant | Nucleophile | Key Finding | Reference |

|---|---|---|---|

| Nitroarenes (general) | Various (e.g., OH⁻, OR⁻) | The nitro group activates the ring for SNAr reactions, especially when ortho or para to a leaving group, by stabilizing the Meisenheimer complex. | wikipedia.org |

| p-Halonitrobenzenes | Anionic Nucleophiles | Addition of nucleophiles can occur faster at hydrogen-occupied positions (ortho to NO₂) than at the halogen-occupied position. | acs.org |

| Nitroarenes | Carbanions | σH adducts formed from the addition of carbanions to nitroarenes can be selectively oxidized by agents like KMnO₄ to achieve formal SNAr-H substitution. | acs.org |

| 3,5-Dinitrobenzonitrile | Alkoxide Ions | Demonstrates the formation of stable anionic σ-adducts (Meisenheimer complexes) due to strong activation by two electron-withdrawing groups. | acs.org |

Radical Reactions and Degradation Pathways

The reaction chemistry of this compound also includes pathways involving radical species. The nitro group is highly susceptible to reduction, often proceeding through single-electron transfer steps to form a nitro radical anion (ArNO₂•⁻). This species is a key intermediate in the biological and chemical degradation of many nitroaromatic compounds. nih.gov The formation of these radical anions can be initiated by chemical reducing agents or by biological systems, such as catecholamine neurotransmitters, which can reduce nitroheterocyclic drugs. nih.gov Once formed, these nitro anion radicals can react with molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide, initiating a cascade of oxidative stress. nih.gov

The hydroxymethyl group (-CH₂OH) can also participate in radical reactions. For instance, hydroxymethyl radicals (•CH₂OH) are known to react with nitro compounds. Studies on nitrobenzene have shown that hydroxymethyl radicals can add to the nitro group itself. nih.gov This adduct can then undergo further reactions, highlighting a potential pathway for the transformation of this compound under radical-generating conditions (e.g., radiolysis or advanced oxidation processes).

The degradation of nitroaromatic compounds in the environment or through metabolic processes can follow several pathways, often involving radical intermediates. While specific degradation studies on this compound are not widely documented, general pathways for nitrobenzoates and related molecules have been elucidated. These can include:

Reductive Pathways : The nitro group is reduced to nitroso, hydroxylamino, and finally amino groups. The intermediate hydroxylamine can rearrange, leading to ring cleavage.

Oxidative Pathways : In some microorganisms, the degradation can be initiated by mono- or dioxygenase enzymes, which hydroxylate the aromatic ring and lead to the removal of the nitro group as nitrite. researchgate.net

Nitroxide compounds, which are stable free radicals, have been studied for their ability to interact with and scavenge other radical species. nih.gov The chemistry of nitroxides, particularly their ability to undergo redox reactions, provides a model for understanding the potential radical-quenching or redox-cycling behavior that could be exhibited by intermediates in the degradation of nitroaromatic compounds. nih.gov

| Compound Type | Reaction/Process | Key Intermediates/Products | Significance | Reference |

|---|---|---|---|---|

| Nitroheterocyclic Drugs | Reduction by Catecholamines | Nitro anion radicals, Semiquinone radicals | Demonstrates the biological formation of nitro radical anions which can lead to oxidative stress. | nih.gov |

| Nitrobenzene | Reaction with •CH₂OH | Adduct at the -NO₂ group | Shows a potential reaction pathway for the hydroxymethyl and nitro groups present in the title compound. | nih.gov |

| Nitroaromatic Compounds | Biodegradation | Nitro radical anions, Hydroxylamino derivatives | General pathway for the biological transformation of nitroaromatics. | nih.gov |

| 2-Nitrobenzoate | Bacterial Degradation | Salicylate, Catechol, Nitrite | Example of an oxidative degradation pathway where the nitro group is removed. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

A ¹H NMR spectrum would be essential to identify the distinct proton environments in the molecule. It would be expected to show signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂-), the hydroxyl proton (-OH), and the amide protons (-CONH₂). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. Distinct signals would be expected for the carbonyl carbon of the amide, the carbon of the hydroxymethyl group, and the six carbons of the aromatic ring, with those bearing the nitro, amide, and hydroxymethyl groups showing characteristic chemical shifts.

Two-dimensional NMR experiments would be necessary to confirm the structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, showing correlations between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, for instance, by connecting the methylene protons to the aromatic ring.

While less common, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the two nitrogen atoms in the nitro (-NO₂) and amide (-CONH₂) groups, confirming their respective functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on how they absorb infrared radiation.

An FT-IR spectrum of 3-(Hydroxymethyl)-5-nitrobenzamide (B6240141) would be expected to display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

O-H stretching from the hydroxymethyl group.

N-H stretching from the primary amide.

C-H stretching from the aromatic ring.

C=O stretching (Amide I band).

N-H bending (Amide II band).

Asymmetric and symmetric N-O stretching from the nitro group.

C-N stretching.

C-O stretching.

Without experimental data, a definitive analysis and presentation of spectroscopic findings for this compound cannot be completed.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a compound. By scattering monochromatic light, typically from a laser, a Raman spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule. For this compound, this analysis would identify the characteristic vibrational frequencies of its functional groups, such as the nitro group (NO₂), the amide group (C=O, N-H), the hydroxymethyl group (C-O, O-H), and the aromatic ring (C-C, C-H). The positions and intensities of the Raman bands would offer insights into the molecular symmetry and the strength of specific chemical bonds. However, no specific Raman spectral data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

HRESIMS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It would be employed to determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound with high accuracy. This precise mass measurement would allow for the unambiguous determination of its elemental formula, C₈H₈N₂O₄, distinguishing it from other isomers. While the theoretical monoisotopic mass can be calculated, no experimental HRESIMS data has been reported.

Fragmentation Pattern Analysis for Structural Features

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group, the nitro group, or the amide group. The analysis of these fragments would confirm the connectivity of the atoms within the molecule. At present, there is no published data on the mass spectrometric fragmentation pattern of this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

A crystal structure analysis of this compound would reveal how the molecules are arranged in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds, which are expected to be significant given the presence of the amide and hydroxymethyl groups. Other interactions like π-π stacking of the aromatic rings could also play a role in the crystal packing. Such information is crucial for understanding the physical properties of the compound. However, no crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A detailed analysis of the bond lengths, bond angles, and dihedral angles from an X-ray crystal structure would provide precise geometric parameters for the molecule. This data would offer insights into the hybridization of atoms, the planarity of the aromatic ring, and the conformation of the hydroxymethyl and amide substituents. This fundamental structural information is currently not available as no crystal structure has been published.

Computational Chemistry and Theoretical Studies of 3 Hydroxymethyl 5 Nitrobenzamide

Quantum Chemical Calculations: A Foundation for Understanding

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which the intricacies of molecular structures and properties can be explored. For 3-(Hydroxymethyl)-5-nitrobenzamide (B6240141), these calculations provide the bedrock for understanding its geometry and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. Researchers utilize DFT to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. In the case of this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. This optimization process seeks the lowest energy conformation of the molecule, providing a detailed and static picture of its structure. These optimized geometric parameters are crucial for subsequent electronic structure analyses.

Basis Set Selection and Level of Theory Considerations

The precision of DFT calculations is intrinsically linked to the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules like this compound, which contains a variety of atoms including hydrogen, carbon, nitrogen, and oxygen, a well-chosen basis set is critical. Larger basis sets, such as the Pople-style 6-311++G(d,p), incorporate polarization and diffuse functions, which are essential for accurately describing the electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. The level of theory refers to the specific functional used in the DFT calculation, with B3LYP being a commonly employed hybrid functional that often yields results in good agreement with experimental data for organic molecules. nih.gov The careful selection of both the basis set and the level of theory is paramount to achieving reliable and predictive computational results.

Electronic Structure Analysis: Unveiling Reactivity and Stability

Beyond molecular geometry, understanding the electronic structure of this compound is key to predicting its chemical behavior. Several computational techniques are used to dissect the distribution of electrons and identify key electronic features.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis helps to understand its electronic transitions and potential for engaging in chemical reactions.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, areas of negative potential (typically colored in shades of red) indicate regions that are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are prone to nucleophilic attack. This analysis is invaluable for predicting the sites where the molecule is most likely to interact with other chemical species, including electrophiles and nucleophiles. For instance, the oxygen atoms of the nitro and amide groups are expected to be regions of high negative potential. nih.gov

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the theoretical corroboration of experimental data and the interpretation of complex spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. While general methodologies for predicting ¹H and ¹³C NMR chemical shifts using DFT are well-established, and have been applied to various nitrobenzamide derivatives, specific calculations for this compound are not documented in the reviewed literature. For related compounds, such as certain 2-chloro-4-nitrobenzamide derivatives, experimental ¹H NMR and ¹³C NMR data have been reported, but these are not accompanied by computational predictions. nih.gov The Automated Topology Builder (ATB) and Repository contains an entry for the structurally similar 3-Amino-2-methyl-5-nitrobenzamide, which is used for developing molecular force fields for molecular dynamics simulations, but it does not provide predicted NMR chemical shifts.

Simulated Vibrational Spectra (IR and Raman)

Computational simulations of infrared (IR) and Raman spectra are instrumental in assigning vibrational modes observed experimentally. Such simulations, typically performed using DFT calculations, can provide a detailed understanding of the molecular vibrations. For instance, the IR spectrum of certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives shows characteristic bands for the asymmetric and symmetric stretching of the NO₂ group. nih.gov However, a computational study detailing the simulated IR and Raman spectra of this compound, which would allow for a precise assignment of its vibrational modes, has not been found.

UV-Vis Absorption Spectra Calculations

Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions and predicting Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations can help in understanding the electronic structure and chromophoric nature of a molecule. While computational studies on the UV-Vis spectra of other nitro-substituted aromatic compounds exist, a specific theoretical investigation into the electronic absorption properties of this compound is absent from the available literature.

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides atomistic-level insights into the transformation of molecules, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Thermodynamic and Kinetic Considerations of Reactions

Computational chemistry allows for the calculation of thermodynamic and kinetic parameters, such as reaction energies, activation energies, and rate constants, which are essential for predicting the feasibility and rate of a chemical process. Although computational studies on the reaction mechanisms of other classes of compounds, such as the hydrolysis of p-nitrophenyl butyrate (B1204436) by lipases, demonstrate the power of these methods, similar detailed thermodynamic and kinetic analyses for reactions of this compound have not been reported.

Solvent Effects in Computational Studies

The influence of the solvent environment on the conformational stability, electronic properties, and reactivity of a molecule is a critical aspect of computational chemistry. For this compound, theoretical investigations into how different solvents modulate its behavior are still in nascent stages. However, general principles of computational solvent models can be applied to understand the potential effects on this molecule.

Computational studies of molecules in solution are broadly approached through two types of models: explicit and implicit solvent models. Explicit models involve simulating a number of individual solvent molecules around the solute, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally more feasible method to account for bulk solvent effects.

For a polar molecule like this compound, which contains a nitro group, a hydroxymethyl group, and a benzamide (B126) functional group, the choice of solvent is expected to have a pronounced impact on its properties. Solvents can be broadly classified by their polarity and their ability to act as hydrogen bond donors or acceptors.

Hypothetical Effects of Solvents on this compound:

To illustrate the potential impact of solvents, one can consider the hypothetical outcomes of computational studies on this compound in solvents of varying polarity. Density Functional Theory (DFT) calculations are a common method for such investigations.

A hypothetical study might explore the optimized geometry of the molecule in the gas phase versus in a polar solvent like water and a nonpolar solvent like toluene. Key parameters that would be expected to change include:

Dipole Moment: The dipole moment of this compound is anticipated to increase in polar solvents due to the stabilization of its polar functional groups.

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. This gap is expected to be altered by the solvent environment.

Spectroscopic Properties: The absorption maxima (λmax) in the UV-Visible spectrum of the molecule would likely exhibit solvatochromism, shifting in response to solvent polarity.

Data from Analogous Systems:

While specific data for this compound is scarce, studies on other nitrobenzamide derivatives can offer valuable insights. For instance, research on similar aromatic compounds has shown that the presence of electron-withdrawing groups like the nitro group and hydrogen-bonding capable groups like the amide and hydroxymethyl groups leads to significant solvent-solute interactions. These interactions can influence conformational preferences and the electronic charge distribution within the molecule.

Future Research Directions:

The lack of specific computational studies on the solvent effects of this compound highlights a gap in the current literature. Future research could systematically investigate the following:

A comprehensive DFT study using a range of solvents with varying dielectric constants and hydrogen bonding capabilities.

Analysis of the specific interactions, such as hydrogen bonding between the solvent and the hydroxymethyl and amide groups of the molecule.

Time-Dependent DFT (TD-DFT) calculations to predict the UV-Visible spectra in different solvents and compare them with experimental data to validate the computational models.

Molecular dynamics simulations to study the dynamic behavior of the solute-solvent system and the organization of the solvent shell around the molecule.

Role As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor for Advanced Heterocyclic Synthesis

The presence of both a nitro group and a hydroxymethyl group on the aromatic ring of 3-(Hydroxymethyl)-5-nitrobenzamide (B6240141) makes it a suitable precursor for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. The hydroxymethyl group can also be modified or involved in ring-forming reactions.

For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of fused heterocyclic systems. The specific reaction conditions and the choice of reactants determine the nature of the resulting heterocyclic ring.

The synthesis of six-membered saturated heterocycles like piperidines, tetrahydropyrans, and piperazines can be achieved using nitroalkenes as key substrates. rsc.org Similarly, fused 6-membered heterocycles with contiguous chiral centers and aromatic heterocycles such as pyridine (B92270), pyrimidine, quinoline, and quinoxaline (B1680401) can also be synthesized from nitroalkenes. rsc.org

A one-pot, three-component synthesis method has been developed for creating substituted meta-hetarylanilines from 1,3-diketones with heterocyclic substituents. beilstein-journals.org The electron-withdrawing capacity of the heterocyclic substituent in the 1,3-diketone is a critical factor in this reaction. beilstein-journals.org This method has demonstrated its synthetic utility by producing a series of meta-hetarylanilines with isolated yields ranging from 21% to 85%. beilstein-journals.org

Scaffold for Derivatization to Complex Molecular Architectures

The functional groups of this compound provide multiple points for derivatization, allowing for the construction of complex molecular architectures. The amide nitrogen, the hydroxymethyl group, and the aromatic ring can all be subjected to various chemical modifications.

The amide N-H bond can be alkylated or acylated to introduce new substituents. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo further substitution reactions, directed by the existing nitro and benzamide (B126) groups.

These derivatization strategies enable the synthesis of a diverse range of molecules with tailored properties, which may find applications in medicinal chemistry, materials science, and other areas of chemical research.

Intermediate in the Preparation of Substituted Aromatic Compounds

This compound is a key intermediate in the synthesis of various substituted aromatic compounds. The nitro group can be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups.

Furthermore, the amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The hydroxymethyl group can also be transformed as described previously, adding to the synthetic versatility of this intermediate. These transformations allow for the preparation of a vast array of substituted aromatic compounds that would be difficult to access through other synthetic routes.

Applications in Materials Science (e.g., Organic Electronics Precursors)

The structural features of this compound and its derivatives make them potential candidates for applications in materials science. The presence of the aromatic ring and the polar functional groups can lead to interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the solid-state packing and material properties.

Nitroalkenes are utilized in the synthesis of six-membered saturated heterocycles, including piperidines, tetrahydropyrans, and piperidinones. rsc.org They are also key in creating fused 6-membered heterocycles with adjacent chiral centers and in synthesizing sugar-based and aromatic heterocycles like pyridine and quinoline. rsc.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are the cornerstone for assessing the purity of "3-(Hydroxymethyl)-5-nitrobenzamide" and for monitoring the progress of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The presence of a nitro group and an aromatic ring makes it highly amenable to UV-Vis detection, a common and robust detection method in HPLC.

Detailed Research Findings: The analysis of nitroaromatic compounds by HPLC is well-established, often employing reversed-phase chromatography. tandfonline.commtc-usa.com In this mode, a non-polar stationary phase is used with a polar mobile phase. For compounds like "this compound," a C18 or a Phenyl column is typically effective. tandfonline.commtc-usa.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier such as methanol (B129727) or acetonitrile (B52724). tandfonline.commtc-usa.com The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and resolution by controlling the ionization of the analyte. mtc-usa.comwaters.com

Enhanced detection strategies, such as diode array detection (DAD) or photodiode array (PDA) detection, offer significant advantages over fixed-wavelength UV detectors. tandfonline.com A DAD/PDA detector can acquire the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectra to that of a known standard. A common detection wavelength for nitroaromatic compounds is 254 nm, where the nitroaromatic chromophore exhibits strong absorbance. tandfonline.commtc-usa.comwaters.com

For trace analysis, online preconcentration techniques can be coupled with HPLC to enhance the limit of determination. tandfonline.com This involves using a small precolumn to trap and concentrate the analyte from a large volume of a weak solvent before it is eluted onto the analytical column by a stronger solvent. tandfonline.com

Representative HPLC Conditions for Nitroaromatic Compounds:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | Alliance HPLC System waters.com | Hewlett-Packard HPLC system, series 1100 tandfonline.com |

| Column | XTerra Phenyl, 3.5 µm, 2.1 x 150 mm waters.com | LiChrosorb RP-18, 10 µm, 250 x 4 mm I.D. tandfonline.com |

| Mobile Phase | 10 mM ammonium formate/isopropanol, pH 3.8 waters.com | Methanol-water gradient tandfonline.com |

| Flow Rate | 0.25 mL/min waters.com | 1.0 mL/min mtc-usa.com |

| Detection | UV @ 254 nm waters.com | Photodiode array detector @ 254 nm tandfonline.com |

| Injection Volume | 10 µL waters.com | Not Specified |

| Column Temperature | 40 °C waters.com | Ambient |

While "this compound" itself has low volatility due to the presence of polar hydroxymethyl and benzamide (B126) functional groups, Gas Chromatography (GC) can be a powerful analytical tool following a derivatization step. Derivatization converts the polar functional groups into less polar, more volatile moieties, making the compound suitable for GC analysis. youtube.com GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive structural information.

Detailed Research Findings: The analysis of polar compounds by GC often necessitates derivatization to improve their chromatographic behavior and thermal stability. youtube.comjfda-online.com For a molecule like "this compound," the active hydrogens on the hydroxyl and amide groups can be replaced. Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comnih.govnih.gov This process reduces the polarity and increases the volatility of the analyte. youtube.com

Another approach is acylation, which can be used to derivatize the amide group. jfda-online.com For the analysis of benzamide derivatives, methods have been developed that involve derivatization to enhance detectability and chromatographic performance. nih.govresearchgate.net

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or Rtx-5), is often a good starting point for the analysis of derivatized polar compounds. nih.gov For detection, a mass spectrometer (MS) is highly advantageous as it provides mass-to-charge ratio information, which can confirm the identity of the derivatized analyte. nih.govnih.govresearchgate.net An electron capture detector (ECD) is also highly sensitive to nitro-containing compounds and can be used for trace analysis. researchgate.net

Representative GC Conditions for Derivatized Analytes:

| Parameter | Condition for Derivatized Benzamide nih.govresearchgate.net | Condition for Nitroaromatics researchgate.net |

|---|---|---|

| Instrument | Gas Chromatograph Mass Spectrometer | Gas Chromatograph with Electron Capture Detector |

| Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) | Short, wide-bore capillary column |

| Carrier Gas | Helium | Not Specified |

| Flow Rate | 2 mL/min | High linear velocity |

| Injector | Split/Splitless | Deactivated direct-injection port liner |

| Detector | Mass Spectrometer | Electron Capture Detector (ECD) |

| Oven Program | Temperature gradient optimized for separation | Isothermal or temperature programmed |

Sample Preparation and Derivatization Strategies for Analytical Performance Enhancement

Effective sample preparation is crucial for obtaining reliable and accurate analytical results. For "this compound," this may involve extraction from a complex matrix, cleanup to remove interfering substances, and derivatization to improve its chromatographic properties.

Detailed Research Findings: Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of nitroaromatic compounds from environmental samples like water and soil. tandfonline.comwaters.comresearchgate.netepa.gov SPE cartridges containing a C18 or other reversed-phase sorbent can effectively retain "this compound" from an aqueous solution, while allowing more polar impurities to pass through. The analyte can then be eluted with a small volume of a strong organic solvent like acetonitrile or methanol, resulting in a cleaner and more concentrated sample. waters.comresearchgate.net

Derivatization is a key strategy to enhance the performance of both GC and HPLC analysis. jfda-online.comlibretexts.orgtandfonline.com As mentioned, silylation is a common method for derivatizing hydroxyl groups, which would convert the hydroxymethyl group of the target compound into a more volatile silyl (B83357) ether. youtube.comnih.gov This is particularly important for GC analysis to prevent peak tailing and improve thermal stability. youtube.com Acylation can be used to derivatize both hydroxyl and amide groups. jfda-online.com For HPLC, derivatization can be employed to introduce a chromophore or fluorophore into the molecule to enhance detection sensitivity. libretexts.orgtandfonline.com

Common Derivatization Strategies for Functional Groups Present in This compound (B6240141):

| Functional Group | Derivatization Technique | Reagent Example | Purpose | Reference |

|---|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC analysis. | youtube.comnih.gov |

| Amide (-CONH₂) | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Improve chromatographic properties and introduce a fluorinated tag for ECD detection in GC. | jfda-online.com |

| Amide (-CONH₂) | Alkylation | Alkyl halides (e.g., methyl iodide) in the presence of a base | Increase volatility for GC analysis. | libretexts.org |

| Hydroxymethyl (-CH₂OH) | Esterification | Acid chlorides or anhydrides | Increase volatility and improve chromatographic behavior for GC. | libretexts.org |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of 3-(hydroxymethyl)-5-nitrobenzamide (B6240141) can be envisioned through classical methods, but future research will likely focus on developing more efficient, scalable, and environmentally benign routes. A plausible conventional synthesis starts from 3-hydroxy-5-nitrobenzoic acid, which is commercially available. nih.govsigmaaldrich.com The synthesis would involve esterification of the carboxylic acid, followed by amidation.

A potential synthetic pathway could be:

Esterification: Protection of the carboxylic acid of 3-hydroxy-5-nitrobenzoic acid as a methyl or ethyl ester.

Hydroxymethylation: This step is complex as it requires selective introduction of a hydroxymethyl group. A more direct precursor, 3-(hydroxymethyl)-5-nitrobenzoic acid, would be ideal.

Amidation: The ester of 3-(hydroxymethyl)-5-nitrobenzoic acid can be converted to the primary amide, this compound, by reaction with ammonia (B1221849) or a protected form of ammonia.

Exploration of New Reactivity Profiles and Transformations

The trifunctional nature of this compound provides a rich platform for exploring new chemical reactions and transformations. Each functional group offers a handle for selective modification, allowing for the generation of diverse molecular architectures.

The primary functional groups and their potential reactivities include:

Nitro Group: The nitro group is a versatile functional group that can undergo reduction to an amine. This transformation is fundamental in medicinal chemistry as it introduces a basic center that can be crucial for biological activity and can serve as a point for further derivatization, for instance, through acylation or alkylation.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to different classes of compounds. It can also be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, or it can undergo etherification or esterification. Studies on related N-(hydroxymethyl)benzamide derivatives show they can undergo a base-catalyzed breakdown, which highlights the reactivity of this part of the molecule. acs.org

Amide Group: The benzamide (B126) moiety is generally stable. mdpi.com However, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The N-H bonds can also be substituted. The amide group is known to act as a directing group in C-H activation reactions, potentially enabling functionalization of the aromatic ring at specific positions. acs.org

Future research could focus on the selective and orthogonal transformation of these functional groups to build complex molecules without the need for extensive protecting group strategies.

Advanced Computational Studies on Molecular Interactions and Dynamics

For this compound, computational studies could be employed to:

Predict Biological Targets: Virtual screening of the compound against libraries of protein structures could identify potential biological targets.

Analyze Binding Modes: For a given biological target, molecular docking can predict the preferred binding orientation of the molecule within the active site, highlighting key interactions such as hydrogen bonds, and hydrophobic interactions. nih.gov

Simulate Molecular Dynamics: MD simulations can provide insights into the dynamic behavior of the molecule and its complex with a biological target over time, assessing the stability of the binding interactions. nih.gov

Such computational approaches have been successfully applied to other substituted benzamides to understand their inhibitory mechanisms and guide the design of more potent and selective analogs. nih.govnih.gov These studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated synthesis platforms represents a major step forward for the production and derivatization of compounds like this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters. researchgate.netrsc.org The nitration step in the synthesis of precursors and the handling of potentially energetic nitro compounds could be made safer in a flow reactor due to the small reaction volumes and superior heat and mass transfer. researchgate.net Flow chemistry can also enable reactions that are difficult to perform in batch, such as those requiring high pressures or temperatures, or involving gaseous reagents. researchgate.net

Automated Synthesis: Automated synthesis platforms can be used for the rapid generation of libraries of analogs based on the this compound scaffold. nih.govresearchgate.netchemrxiv.org By systematically varying the substituents at the three functional group positions, a large number of derivatives can be synthesized in parallel. This high-throughput synthesis, when coupled with high-throughput screening, can significantly accelerate the identification of lead compounds in drug discovery programs. Automated platforms are particularly well-suited for amide bond formation and other common reactions used to modify the core scaffold. researchgate.net

Design of Next-Generation Molecular Scaffolds Based on the Benzamide Core

The benzamide core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govdoaj.orgcolab.ws The 3,5-disubstituted pattern, in particular, has been explored for various therapeutic applications. nih.govnih.gov

This compound serves as an excellent starting point for the design of next-generation molecular scaffolds due to its three distinct functional groups, which can be independently modified to tune the molecule's properties:

Vector 1 (Amide): The amide nitrogen can be substituted to introduce various groups, altering the molecule's hydrogen bonding capacity and lipophilicity.

Vector 2 (Hydroxymethyl): This group can be modified to introduce linkers or other functional groups, allowing for the development of bifunctional molecules or probes.

Vector 3 (Nitro): Reduction of the nitro group to an amine introduces a key basic functionality and a new point for diversification.

By exploring the chemical space around this core, it is possible to design novel molecules with tailored properties for specific biological targets, such as kinases, G-protein coupled receptors, or enzymes involved in various diseases. nih.govnih.gov The strategic modification of this scaffold can lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)-5-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : Begin with nitrobenzamide precursors and introduce hydroxymethyl groups via reductive alkylation or hydroxylation. Use AI-driven retrosynthesis tools (e.g., Template_relevance models from PubChem) to predict feasible routes, followed by experimental validation with controlled parameters (temperature, catalysts) . Monitor intermediates via HPLC and characterize products using H/C NMR and mass spectrometry.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. X-ray crystallography (as demonstrated for related nitrobenzamides in ) resolves stereochemistry, while IR spectroscopy confirms functional groups (e.g., -NO, -CONH) . Differential Scanning Calorimetry (DSC) can assess thermal stability and detect impurities .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties : Solubility (polar vs. nonpolar solvents), pKa (acid-base behavior of nitro and hydroxymethyl groups), and hygroscopicity. Use computational tools (ACD/Labs Percepta) to predict logP and solubility profiles . Experimental validation via shake-flask methods ensures accuracy for formulation studies .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the bioactivity of this compound compared to its analogs?

- Approach : Perform structure-activity relationship (SAR) studies using analogs (e.g., 2-chloro-5-nitrobenzamides from ). Test in vitro assays (e.g., receptor binding, enzyme inhibition) and correlate substituent effects with activity. Molecular docking can predict interactions with targets like RORγ receptors .

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzamide derivatives?

- Methodology : Replicate experiments under standardized conditions (cell lines, assay protocols). Use orthogonal assays (e.g., qPCR for gene expression in vs. cytotoxicity assays) to confirm target specificity. Meta-analysis of published data can identify confounding variables (e.g., metabolic instability) .

Q. How can computational modeling guide the design of this compound derivatives with improved metabolic stability?

- Approach : Apply machine learning (ML) models trained on metabolic pathways (e.g., cytochrome P450 interactions from ). Predict metabolic "hotspots" (e.g., nitro group reduction) and modify substituents to block degradation. Validate with in vitro hepatocyte assays and LC-MS metabolite profiling .

Q. What crystallographic data are available for nitrobenzamide derivatives, and how can they inform co-crystallization studies?

- Resources : Refer to Cambridge Crystallographic Data Centre (CCDC) entries (e.g., ) for bond angles/packing patterns. Use these to design co-crystals with target proteins, leveraging hydrogen bonding (amide groups) and π-π stacking (aromatic rings) for stability .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to enhance sustainability .

- Data Reproducibility : Document all synthetic steps and analytical parameters in open-access formats (e.g., ELN entries) to facilitate peer validation .

- Safety Protocols : Follow GHS guidelines (e.g., S22, S24/25 from ) for handling nitroaromatic compounds, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.